molecular formula C18H25N3O2 B8533781 ethyl 3-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]propanoate

ethyl 3-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]propanoate

Cat. No.: B8533781
M. Wt: 315.4 g/mol
InChI Key: LEQWMAHGWQMCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-(3-t-butyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate is a complex organic compound that belongs to the class of esters This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms The presence of the t-butyl group and the amino group on the pyrazole ring adds to its chemical diversity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the t-Butyl Group: The t-butyl group can be introduced via alkylation using t-butyl halides in the presence of a strong base.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine sources.

    Coupling with Phenyl Ring: The pyrazole derivative is then coupled with a phenyl ring through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Esterification: Finally, the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst yields the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(3-t-butyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated or alkylated derivatives of the compound.

Scientific Research Applications

Ethyl 3-(4-(3-t-butyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 3-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-(3-methyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate
  • Ethyl 3-(4-(3-ethyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate
  • Ethyl 3-(4-(3-isopropyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate

Uniqueness

Ethyl 3-(4-(3-t-butyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate is unique due to the presence of the t-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 3-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]propanoate

InChI

InChI=1S/C18H25N3O2/c1-5-23-17(22)11-8-13-6-9-14(10-7-13)21-16(19)12-15(20-21)18(2,3)4/h6-7,9-10,12H,5,8,11,19H2,1-4H3

InChI Key

LEQWMAHGWQMCQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-hydrazinophenyl)propionic acid ethyl ester (13 g, 53.3 mmol) and 4,4-dimethyl-3-oxopentanenitrile (6.9 g, 55 mol) in EtOH (150 mL) was heated at reflux overnight. The reaction solution was evaporated under vacuum. The residue was purified by column chromatography to yield ethyl 3-(4-(3-t-butyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate (14.3 g, 85% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6); δ 7.44 (d, J=8.4 Hz, 2H), 7.27 (d, J=8.7 Hz, 2H), 5.34 (s, 1H), 5.11 (s, 2H), 4.04 (q, J=7.2 Hz, 2H), 2.86 (t, J=7.5 Hz, 2H), 2.61 (t, J=7.5 Hz, 2H), 1.19 (s, 9H), 1.15 (t, J=7.2 Hz, 3H); MS (ESI) m/z: 316 (M+H+).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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